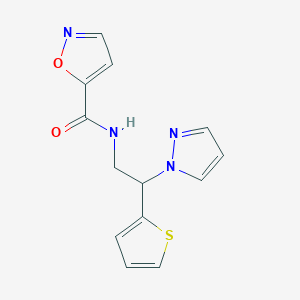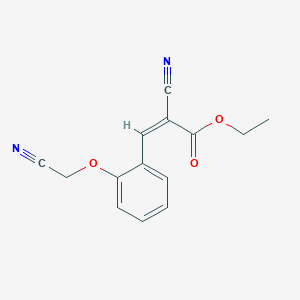
3-chloro-N-(4-(dimethylamino)phenethyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for a similar compound, “3-chloro-N-[4-(dimethylamino)phenyl]propanamide”, is1S/C11H15ClN2O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8H2,1-2H3,(H,13,15) . This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Structural Analysis
Platinum(II) Dithiocarbimato Complexes : The synthesis and crystal structure of new platinum(II) dithiocarbimato complexes derived from 4-fluorobenzenesulfonamide have been explored. These complexes exhibit interesting structural characteristics and have potential applications in coordination chemistry (Amim et al., 2008).
Fluorobenzenesulfonyl Compounds : Studies on the synthesis and characterization of fluorobenzenesulfonyl compounds, including their molecular-electronic structures and kinetics, have been conducted. These compounds have shown potential in various chemical reactions and interactions (Camí et al., 2011).
Chemical Reactions and Derivatives
Gas-Liquid Chromatography : Research on the creation of N-dimethylaminomethylene derivatives for gas-liquid chromatography of primary sulfonamides has been conducted. This highlights the compound's utility in analytical chemistry and chromatographic techniques (Vandenheuvel & Gruber, 1975).
Fluorination Reactions : The compound has been used in enantioselective fluorination reactions, showcasing its role in the synthesis of diverse fluorinated organic molecules (Wang et al., 2014).
Biological and Medicinal Applications
Carbonic Anhydrase Inhibitors : The compound's derivatives have been investigated for their potential as carbonic anhydrase inhibitors, highlighting its relevance in medicinal chemistry (Sapegin et al., 2018).
Antimicrobial and Antifungal Activities : Derivatives of the compound have been synthesized and tested for antimicrobial and antifungal activities, indicating its potential in developing new therapeutic agents (Zareef et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2S/c1-20(2)13-5-3-12(4-6-13)9-10-19-23(21,22)14-7-8-16(18)15(17)11-14/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUZZFCOUMFZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2928833.png)
![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)
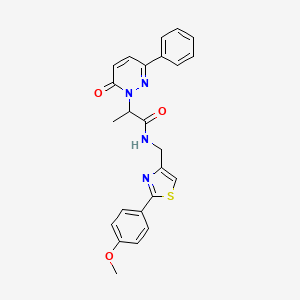
![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)
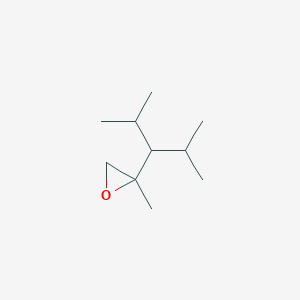
![1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2928840.png)

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)
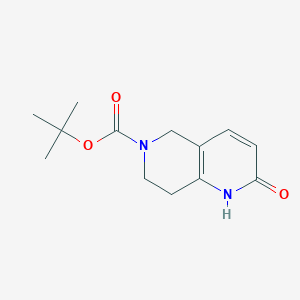
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)
